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molecular formula C12H8O3 B1219329 5-Methylangelicin CAS No. 73459-03-7

5-Methylangelicin

Cat. No. B1219329
M. Wt: 200.19 g/mol
InChI Key: ZJVOHJVSTORGLI-UHFFFAOYSA-N
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Patent
US04312883

Procedure details

The following is a specific description of the method: 5-methyl-7-hydroxy-8-allylcoumarin (VIII; 3.0 g) was dissolved in EtOAc (200 ml) and into the solution cooled in an ice bath a stream of ozonized oxygen was bubbled until 1.1 times the stoichiometric amount was added. The solution was then submitted immediately to hydrogenation in the presence of Pd 10% on CaCO3 (0.3 g) and the mixture stirred until rapid absorption of hydrogen ceased. The catalyst was removed by filtration, the solvent evaporated, 85% H3PO4 (60 ml) added and the mixture heated at 100° C. for 20 min. The mixture was chilled, diluted with two volumes of water and extracted with CHCl3. From the dried (Na2SO4) organic phase the solvent was evaporated and the residue chromatographed on a silica gel column election with CHCl3 which furnished 5-methylangelicin (XXVIII; 0.63 g; m.p. 191°-2° C. (from MeOH)). ##STR31##
Name
5-methyl-7-hydroxy-8-allylcoumarin
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[C:10]([OH:12])[C:9]([CH2:13][CH:14]=C)=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6](=[O:16])[O:7]2.O=O>CCOC(C)=O>[CH3:1][C:2]1[C:3]2[CH:4]=[CH:5][C:6]([O:7][C:8]=2[C:9]2[CH:13]=[CH:14][O:12][C:10]=2[CH:11]=1)=[O:16]

Inputs

Step One
Name
5-methyl-7-hydroxy-8-allylcoumarin
Quantity
3 g
Type
reactant
Smiles
CC1=C2C=CC(OC2=C(C(=C1)O)CC=C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture stirred until rapid absorption of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled until 1.1 times the stoichiometric amount
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
ADDITION
Type
ADDITION
Details
85% H3PO4 (60 ml) added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was chilled
ADDITION
Type
ADDITION
Details
diluted with two volumes of water
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
From the dried (Na2SO4) organic phase the solvent
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on a silica gel column election with CHCl3 which

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(C=CO2)C3=C1C=CC(=O)O3
Measurements
Type Value Analysis
AMOUNT: MASS 0.63 g
YIELD: CALCULATEDPERCENTYIELD 22.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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